molecular formula C13H12N4S2 B6623995 3-methyl-5-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine

3-methyl-5-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine

Cat. No.: B6623995
M. Wt: 288.4 g/mol
InChI Key: CHDIXFGAWWNIJE-UHFFFAOYSA-N
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Description

3-methyl-5-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a thiophene and a triazole moiety

Properties

IUPAC Name

3-methyl-5-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S2/c1-9-5-10(7-14-6-9)8-19-13-15-12(16-17-13)11-3-2-4-18-11/h2-7H,8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDIXFGAWWNIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CSC2=NNC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine typically involves multi-step reactions starting from commercially available precursors. One common route includes:

    Formation of the Triazole Ring: This can be achieved through the cyclization of a hydrazine derivative with a thiophene carboxaldehyde under acidic conditions.

    Attachment to Pyridine: The triazole-thiophene intermediate is then reacted with a pyridine derivative, often using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: Electrophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its bioactivity. It may also serve as a ligand in coordination chemistry, forming complexes with metal ions that have biological relevance.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential as anti-cancer agents, given the bioactive nature of the triazole and thiophene rings. These derivatives may inhibit specific enzymes or receptors involved in cancer cell proliferation.

Industry

Industrially, the compound can be used in the development of organic semiconductors and other electronic materials due to the conductive properties of the thiophene ring.

Mechanism of Action

The mechanism of action of 3-methyl-5-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine involves its interaction with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-5-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)methyl]pyridine: Lacks the sulfanyl group, which may affect its reactivity and bioactivity.

    5-(thiophen-2-yl)-1H-1,2,4-triazole: A simpler structure that lacks the pyridine ring, potentially reducing its versatility in applications.

    3-methyl-5-(thiophen-2-yl)pyridine: Does not contain the triazole ring, which may limit its biological activity.

Uniqueness

The presence of both the triazole and thiophene rings in 3-methyl-5-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine imparts unique properties, such as enhanced bioactivity and the ability to participate in diverse chemical reactions. This makes it a valuable compound for various scientific and industrial applications.

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